molecular formula C11H22O B13796325 1-Methoxy-1-decene CAS No. 79930-37-3

1-Methoxy-1-decene

Cat. No.: B13796325
CAS No.: 79930-37-3
M. Wt: 170.29 g/mol
InChI Key: OVQHJRCXRNGXRJ-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxydecene is an organic compound with the molecular formula C11H22O. It is a member of the alkene family, characterized by the presence of a double bond between carbon atoms. The compound is also known as dec-1-en-1-yl methyl ether. It is a colorless liquid with a mild odor and is used in various chemical applications.

Preparation Methods

1-Methoxydecene can be synthesized through several methods. One common synthetic route involves the reaction of 1-decene with methanol in the presence of an acid catalyst. This process, known as etherification, results in the formation of 1-Methoxydecene. Industrial production methods often utilize continuous flow reactors to ensure high yield and purity. The reaction conditions typically include temperatures ranging from 60°C to 100°C and pressures of 1-5 atmospheres.

Chemical Reactions Analysis

1-Methoxydecene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Hydrogenation of 1-Methoxydecene in the presence of a palladium catalyst results in the formation of 1-methoxydecane.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups. Common reagents include halogens and strong acids.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Methoxydecene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is utilized in the study of membrane dynamics and lipid interactions due to its amphiphilic nature.

    Medicine: Research has explored its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: 1-Methoxydecene is employed in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 1-Methoxydecene involves its interaction with various molecular targets. In oxidation reactions, the double bond in the compound is attacked by oxidizing agents, leading to the formation of intermediate epoxides or hydroxylated products. In reduction reactions, the double bond is hydrogenated to form a saturated alkane. The specific pathways and molecular targets depend on the type of reaction and the conditions employed.

Comparison with Similar Compounds

1-Methoxydecene can be compared with other similar compounds such as:

    1-Methoxydecane: Unlike 1-Methoxydecene, 1-Methoxydecane is a saturated ether with no double bonds. It is less reactive in oxidation and reduction reactions.

    1-Decene: This compound lacks the methoxy group and is more prone to polymerization and other addition reactions.

    Methoxyethene: A smaller molecule with similar functional groups but different reactivity due to its shorter carbon chain.

1-Methoxydecene’s unique combination of an alkene and an ether functional group makes it a versatile compound in various chemical processes.

Properties

CAS No.

79930-37-3

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

(E)-1-methoxydec-1-ene

InChI

InChI=1S/C11H22O/c1-3-4-5-6-7-8-9-10-11-12-2/h10-11H,3-9H2,1-2H3/b11-10+

InChI Key

OVQHJRCXRNGXRJ-ZHACJKMWSA-N

Isomeric SMILES

CCCCCCCC/C=C/OC

Canonical SMILES

CCCCCCCCC=COC

density

0.807-0.817

physical_description

Clear, colourless liquid;  Fruity floral aroma

solubility

Soluble in non-polar solvents;  insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.